ISC-4

Catalog No.
S548385
CAS No.
M.F
C11H13NSe
M. Wt
238.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ISC-4

Product Name

ISC-4

Molecular Formula

C11H13NSe

Molecular Weight

238.20 g/mol

InChI

InChI=1S/C11H13NSe/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2

InChI Key

NMPQIJIERCLTOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCN=C=[Se]

Solubility

Soluble in DMSO, not in water

Synonyms

ISC-4 compound, phenylbutyl isoselenocyanate

Canonical SMILES

C1=CC=C(C=C1)CCCCN=C=[Se]

Description

The exact mass of the compound Phenylbutyl Isoselenocyanate is 239.02132 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organoselenium Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phenylbutyl isoselenocyanate, commonly referred to as ISC-4, is a synthetic compound derived from naturally occurring phenylalkyl isothiocyanates. It was developed as a potent inhibitor of the phosphoinositide 3-kinase/Akt signaling pathway, which is often dysregulated in various cancers. The compound features a selenium atom replacing the sulfur atom found in its isothiocyanate analogs, enhancing its anticancer properties. ISC-4 has shown significant potential in inducing apoptosis specifically in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .

Typical of isoselenocyanates. Its reactivity can be attributed to the presence of the isoselenocyanate functional group, which can engage in nucleophilic substitutions and form adducts with various nucleophiles. The compound's mechanism of action primarily involves the inhibition of Akt signaling, leading to increased apoptosis in cancer cells. For example, ISC-4 has been shown to induce cell death in human colon cancer cells through the activation of apoptosis pathways and downregulation of phospho-Akt levels .

The biological activity of ISC-4 has been extensively studied, particularly regarding its anticancer properties. It has demonstrated efficacy against multiple cancer cell lines, including those from colon cancer and acute myeloid leukemia. In studies involving human colon cancer cell lines, ISC-4 exhibited an IC50 value significantly lower than that of its sulfur analogs, indicating higher potency in inhibiting cell growth and inducing apoptosis . Additionally, ISC-4 has been shown to enhance the effectiveness of conventional chemotherapy agents like cytarabine in acute myeloid leukemia models .

ISC-4 can be synthesized through a method that involves the reaction of phenylbutylamine with selenium compounds and carbon disulfide or similar reagents to introduce the isoselenocyanate functional group. The synthesis process typically requires careful control of reaction conditions to ensure high purity and yield. The method has been optimized over time to enhance the efficiency of producing this compound while minimizing by-products .

ISC-4's primary application lies in cancer therapy, particularly for types resistant to conventional treatments. Its role as a selective Akt inhibitor makes it suitable for use in combination therapies aimed at enhancing the efficacy of existing chemotherapeutic agents. Ongoing research explores its potential use in clinical settings for treating various cancers, including colon cancer and acute myeloid leukemia . Beyond oncology, studies are also investigating its effects on other diseases where Akt signaling plays a critical role.

Interaction studies have demonstrated that ISC-4 interacts with specific cellular pathways involved in apoptosis and survival signaling. Notably, it enhances the expression of pro-apoptotic proteins while inhibiting anti-apoptotic signals mediated by Akt. These interactions have been validated through various cellular assays and animal models, showing that ISC-4 not only induces cell death but also modulates the tumor microenvironment favorably for therapeutic outcomes .

Several compounds share structural or functional similarities with ISC-4. These include:

  • Phenylbutyl isothiocyanate: The sulfur analog of ISC-4; while it exhibits anticancer properties, it is less potent than ISC-4.
  • Benzyl isoselenocyanate: Another isoselenocyanate compound that shows promise in cancer treatment but may differ in potency and selectivity.
  • Selenium-containing compounds: General class including various organoselenium compounds known for their anticancer activities.

Comparison Table

CompoundStructure TypePotency (IC50)Mechanism of Action
ISC-4Isoselenocyanate6.57 µMAkt inhibition leading to apoptosis
Phenylbutyl isothiocyanateIsothiocyanate38.1 µMAkt inhibition but less selective
Benzyl isoselenocyanateIsoselenocyanateTBDSimilar mechanism; requires further study
General organoselenium compoundsVariousVariableDiverse mechanisms depending on structure

ISC-4 stands out due to its unique selenium-based structure that enhances its biological activity compared to sulfur analogs, making it a compelling candidate for further research and development in cancer therapeutics .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Exact Mass

239.02132 g/mol

Monoisotopic Mass

239.02132 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Sharma AK, Kline CL, Berg A, Amin S, Irby RB. The Akt inhibitor ISC-4 activates prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model. Clin Cancer Res. 2011 Jul 1;17(13):4474-83. doi: 10.1158/1078-0432.CCR-10-2370. Epub 2011 May 9. PubMed PMID: 21555373; PubMed Central PMCID: PMC3131476.

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